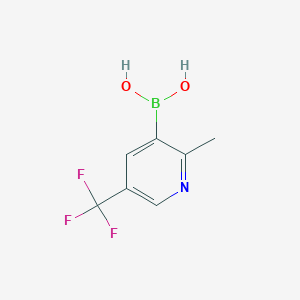
N-benzyl-2-trifluoromethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-trifluoromethylmorpholine is a useful research compound. Its molecular formula is C12H14F3NO and its molecular weight is 245.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrolyte and Fuel Cell Applications
N-benzyl-2-trifluoromethylmorpholine, as a derivative of N-benzyl triflimide, plays a role in the synthesis of various metallic or trialkylammonium triflimide salts. These salts have potential applications as electrolytes in batteries and fuel cells. Their formation involves a one-pot procedure where N-benzyl triflimide reacts with ethanol to form an oxonium intermediate, which is then neutralized by different bases. This process highlights the versatility of N-benzyl triflimide derivatives in creating a wide range of metallic or organic cations for practical applications in energy storage and conversion (Àrvai et al., 2009).
Benzylation in Organic Synthesis
The compound is also involved in organic synthesis, particularly in the benzylation of alcohols. A stable, neutral organic salt derivative, 2-Benzyloxy-1-methylpyridinium triflate, effectively converts alcohols into benzyl ethers upon heating. This indicates the significance of this compound and its derivatives in organic synthesis, providing a convenient method for preparing benzyl ethers and esters (Poon & Dudley, 2006; López & Dudley, 2008).
Late-Stage Functionalization in Drug Development
In the realm of pharmaceuticals, this compound derivatives are crucial in late-stage functionalization. Copper-catalyzed benzylic C(sp3)–H trifluoromethylation is a notable example, allowing for the efficient and site-selective modification of natural products or drug derivatives. This method is highly relevant for drug development, as it offers a way to add functional groups to complex molecules in their final stages of synthesis (Xiao et al., 2019).
Catalyst Development and Organic Reactions
This compound also contributes to the development of catalysts and reagents for organic reactions. For instance, N-Benzyl triflamide, a derivative, has been used as a Mitsunobu nucleophile for amine synthesis from alcohols, showing its versatility in catalyzing various organic transformations (Bell et al., 1995).
Propiedades
IUPAC Name |
4-benzyl-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)11-9-16(6-7-17-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQAUYAEALGKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
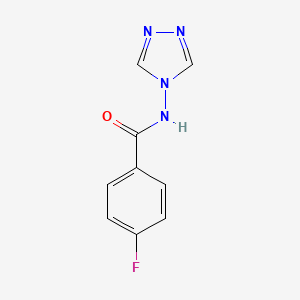
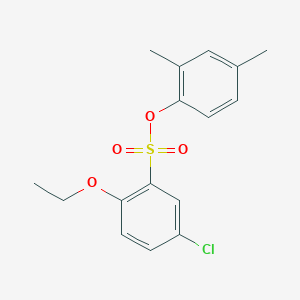
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B2816354.png)
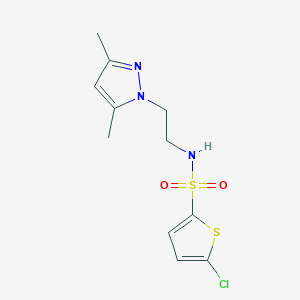


![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2816359.png)

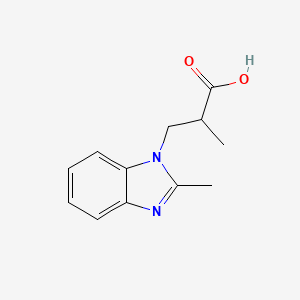
![Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2816363.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2816366.png)
![2-[3-(4-Chlorophenyl)pyrazolyl]ethylamine](/img/structure/B2816367.png)
